molecular formula C26H21FN2O5 B2745714 4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE CAS No. 380478-45-5

4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE

Cat. No.: B2745714
CAS No.: 380478-45-5
M. Wt: 460.461
InChI Key: AHKKZABPUSTHRD-UHFFFAOYSA-N
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Description

4-[(E)-2-Cyano-3-(2-fluoroanilino)-3-oxo-1-propenyl]-2-ethoxyphenyl 4-methoxybenzoate (hereafter referred to as the "target compound") is a multifunctional organic molecule characterized by a conjugated enone backbone, a cyano group, and aromatic substituents. Its structure integrates a 2-fluoroanilino moiety, a 4-methoxybenzoate ester, and an ethoxyphenyl group. The compound’s extended π-conjugation and polar substituents likely enhance its electronic properties and intermolecular interactions, critical for stability and functionality .

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-3-33-24-15-17(14-19(16-28)25(30)29-22-7-5-4-6-21(22)27)8-13-23(24)34-26(31)18-9-11-20(32-2)12-10-18/h4-15H,3H2,1-2H3,(H,29,30)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKKZABPUSTHRD-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the fluoroanilino derivative, followed by the introduction of the cyano group and the formation of the enyl linkage. The final step involves the esterification of the ethoxyphenyl group with methoxybenzoic acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The nitro group in the fluoroanilino moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an antitumor agent . The structural features of the molecule may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies have indicated that similar compounds with cyano and aniline groups exhibit significant cytotoxicity against various cancer cell lines.

Case Study : A recent study synthesized a series of derivatives based on the cyanoaniline scaffold, demonstrating promising antitumor activity. The introduction of the ethoxy and methoxy substituents in the structure is hypothesized to enhance bioavailability and reduce toxicity, making it a candidate for further development in cancer therapy.

Agricultural Chemistry

The compound's structure suggests potential applications as a pesticide or herbicide . The presence of the cyano group may enhance its effectiveness against specific pests or pathogens affecting crops.

Case Study : Research has shown that compounds with similar structural motifs can act as effective fungicides. The incorporation of the ethoxyphenyl moiety may improve the compound's stability and efficacy in agricultural formulations.

Material Science

Due to its unique chemical structure, this compound could be explored for use in polymer chemistry or as an additive in coatings and plastics. The fluoroaniline component may impart desirable properties such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluoroanilino moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enoate Ester Derivatives

The target compound’s ester backbone aligns with derivatives like (E)-ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate and (E)-ethyl 3-(4-(difluoromethoxy)phenyl)acrylate . These compounds vary in substituents (e.g., pyridinyl, difluoromethoxy), influencing their physicochemical properties:

Substituent Effects:

  • Fluorine-containing groups (e.g., 2-fluoroanilino, difluoromethoxy) enhance thermal stability and lipophilicity, critical for pharmaceutical bioavailability or material durability.
  • Methoxy groups (e.g., 4-methoxybenzoate) improve solubility in polar solvents compared to non-polar analogues like bromophenyl derivatives .

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s 2-fluoroanilino and carbonyl groups may form hydrogen-bonding networks, as observed in Etter’s graph set analysis . For example:

  • Cyanophenylacrylates often adopt planar conformations stabilized by intramolecular H-bonds between cyano and carbonyl groups.
  • Fluorinated anilines participate in C–H···F interactions, influencing crystal packing and stability .

Biological Activity

4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological properties, including:

  • Cyano group : Enhances reactivity and potential interactions with biological targets.
  • Fluoroanilino group : Increases lipophilicity, aiding in membrane permeability.
  • Benzoate ester : May influence the compound's pharmacokinetics.

The precise mechanism of action for this compound is still under investigation. However, it is believed to act through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can disrupt cellular pathways.
  • Receptor Modulation : It may interact with various receptors involved in signal transduction pathways, affecting cellular responses.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antitumor Activity

In preclinical studies, derivatives of similar compounds have shown significant antitumor effects. For instance, a related compound demonstrated complete tumor stasis in a human gastric carcinoma model after oral administration . This suggests potential efficacy in cancer treatment.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens. Its structural characteristics may enhance its ability to penetrate microbial cell walls.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study demonstrated that related compounds with similar structures inhibited tumor growth in xenograft models. The mechanism was linked to the inhibition of tumor cell proliferation and induction of apoptosis .
  • Enzyme Inhibition Studies :
    • Research indicated that compounds with similar functional groups effectively inhibited certain kinases involved in cancer progression. This highlights the potential for developing targeted therapies based on structural modifications of this compound.
  • Pharmacokinetic Analysis :
    • Studies on related compounds have shown favorable pharmacokinetic profiles, including good absorption and distribution characteristics. These properties are crucial for therapeutic efficacy and safety in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorComplete tumor stasis in xenograft models
AntimicrobialActivity against various pathogens
Enzyme InhibitionInhibition of kinases related to cancer progression
PharmacokineticsFavorable absorption and distribution

Q & A

Q. How can researchers optimize the synthesis of 4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxo-1-propenyl]-2-ethoxyphenyl 4-methoxybenzoate to improve yield and purity?

Methodological Answer:

  • Step 1 : Employ a multi-step protocol involving Knoevenagel condensation for the (E)-configured propenyl backbone, as seen in analogous cyanoacrylates .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like Z/E isomerization. Use anhydrous DMF for coupling the 2-fluoroanilino group .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
  • Validation : Monitor reaction progress using HPLC (C18 column, acetonitrile/water mobile phase) and confirm purity via 1H^1H-NMR integration of aromatic protons .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Primary Tools :
    • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., ethoxy vs. methoxy groups) and E-configuration via coupling constants .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Supplementary Methods :
    • FT-IR : Detect functional groups (e.g., C=O at ~1700 cm1^{-1}, C≡N at ~2200 cm1^{-1}) .
    • X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction (if crystallizable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

Methodological Answer:

  • Approach 1 : Conduct orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target interactions .
  • Approach 2 : Standardize experimental conditions (e.g., DMSO concentration ≤0.1%, serum-free media) to minimize assay artifacts .
  • Approach 3 : Validate findings using isogenic cell lines or knockout models to isolate mechanism-specific effects .
  • Case Study : A 2024 study on structurally related thiazinanones resolved contradictory cytotoxicity data by correlating cell permeability (logP) with activity in multidrug-resistant lines .

Q. What strategies are recommended for studying the environmental fate and biodegradation of this compound?

Methodological Answer:

  • Experimental Design :
    • Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4) and monitor via LC-MS for photolytic byproducts .
    • Biotic Degradation : Use OECD 301F Ready Biodegradation Test with activated sludge; track parent compound depletion via 19F^{19}F-NMR (fluorine as a probe) .
  • Data Interpretation : Compare half-lives (t1/2_{1/2}) under varying conditions (aerobic vs. anaerobic) to model environmental persistence .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Step 1 : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 6LA) to identify binding poses .
  • Step 2 : Validate with MD Simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Step 3 : Cross-reference with QSAR Models to predict ADMET properties (e.g., CYP450 inhibition risk) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles across solvent systems?

Methodological Answer:

  • Hypothesis Testing :
    • Hypothesis 1 : Polymorphism (e.g., amorphous vs. crystalline forms). Test via DSC to detect melting point variations .
    • Hypothesis 2 : Solvent polarity effects. Measure solubility in a standardized solvent series (water, ethanol, DMSO) using shake-flask method .
  • Resolution : A 2021 study on fluorobenzoyloxy derivatives resolved similar issues by pre-saturating solvents with nitrogen to exclude oxygen-induced degradation .

Experimental Design Guidance

Q. What in vivo models are appropriate for preliminary toxicity profiling?

Methodological Answer:

  • Model Selection :
    • Acute Toxicity : Zebrafish (Danio rerio) embryos for high-throughput screening (OECD 236) .
    • Subchronic Toxicity : Rodent models (e.g., Sprague-Dawley rats) dosed orally for 28 days, with histopathology and serum biochemistry .
  • Endpoint Analysis : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) to assess organ-specific effects .

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